molecular formula C15H16O2 B8675619 3-Methyl-2-(naphthalen-2-yl)butanoic acid

3-Methyl-2-(naphthalen-2-yl)butanoic acid

Cat. No.: B8675619
M. Wt: 228.29 g/mol
InChI Key: TXMRBLGFVGFNAU-UHFFFAOYSA-N
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Description

3-Methyl-2-(naphthalen-2-yl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a naphthalene ring attached to a butanoic acid chain, with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(naphthalen-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(naphthalen-2-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-2-(naphthalen-2-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid:

    3-Methyl-2-butenoic acid:

Uniqueness

3-Methyl-2-(naphthalen-2-yl)butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

3-methyl-2-naphthalen-2-ylbutanoic acid

InChI

InChI=1S/C15H16O2/c1-10(2)14(15(16)17)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3,(H,16,17)

InChI Key

TXMRBLGFVGFNAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=CC=CC=C2C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the above-procedure but substituting α-isobutyl-2-naphthaleneacetonitrile or α-sec-butyl-2-naphthaleneacetonitrile for α-isopropyl-2-naphthaleneacetonitrile yields respectively, α-isobutyl-2-naphthaleneacetic acid melting point 115° C. to 119° C. and α-sec-butyl-2-naphthaleneacetic acid, melting point 112° C. to 115° C.
Name
α-sec-butyl-2-naphthaleneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-isopropyl-2-naphthaleneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-isobutyl-2-naphthaleneacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
α-sec-butyl-2-naphthaleneacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of α-isopropyl-2-naphthaleneacetonitrile (264.3 g, 1.263 mole), concentrated sulfuric acid (660 ml) and water (660 ml), is heated at 140° C. for 12 hours. The mixture is allowed to cool slowly during which the acid precipitates. The solid is collected by filtration, washed thoroughly with cold water (4 × 500 ml), and dried in a vacuum oven at 50° C. The yield is 281 g (97.6%). The solid is taken up in hexane (750 ml) and benzene (750 ml) and brought to boiling. The cloudy solution on cooling gives a white crystalline solid, which is collected and dried; (227 g, 2 crops, 78.8%); m.p. 129°-130° C. An analytical sample prepared in another run has a m.p. of 130°-131° C.
Name
α-isopropyl-2-naphthaleneacetonitrile
Quantity
264.3 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
reactant
Reaction Step One
Name
Quantity
660 mL
Type
reactant
Reaction Step One

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